(3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C15H18F3NO2 |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
benzyl (3R,5R)-3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H18F3NO2/c1-11-7-13(15(16,17)18)9-19(8-11)14(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-,13-/m1/s1 |
InChI Key |
VEIFLRPBZJRUJN-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The Chinese patent CN102603611B details a high-pressure fluorination method employing sulfur tetrafluoride (SF₄) and anhydrous hydrofluoric acid (HF) in chlorinated solvents. Key steps include:
-
Substrate Activation : 4-Piperidinecarboxylic acid undergoes protonation at the ring nitrogen, enhancing electrophilicity for subsequent fluorination.
-
Trifluoromethylation : SF₄ acts as both fluoride source and oxidizing agent, with the reaction proceeding through a radical intermediate stabilized by the piperidine ring's electron-donating effects.
-
Workup Protocol : Neutralization with NaOH (pH 10) followed by dichloromethane extraction minimizes decomposition of acid-sensitive intermediates.
Table 1. Fluorination Efficiency Under Varied Conditions
| Starting Material | Solvent System | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4-Piperidinecarboxylic acid | CHCl₃/HF (3:1) | 85 | 80.1 | 95.0 |
| Nipecotic acid | CH₂Cl₂/HF (2:1) | 95 | 80.6 | 97.2 |
| 2-Chloro-4-piperidinecarboxylic acid | CHCl₃/HF (3:1) | 85 | 53.9 | 95.7 |
Data adapted from CN102603611B demonstrates that electron-withdrawing substituents (e.g., 2-chloro) reduce yields due to decreased nucleophilicity at the reaction site.
Multi-Step Synthesis via Ester Intermediates
Benzyl Protection Strategy
EP2473502A1 outlines a sequential approach starting with racemic methyl 5-(trifluoromethyl)piperidine-3-carboxylate:
-
Transesterification : Treatment with benzyl chloroformate in dichloromethane at 0°C installs the benzyloxycarbonyl (Cbz) protecting group (89% yield).
-
Stereochemical Resolution : Chiral column chromatography (Chiralpak IA, hexane/iPrOH 90:10) separates (3R,5R) and (3S,5S) isomers with baseline resolution (α = 1.32).
-
Final Hydrolysis : Controlled saponification using 6N NaOH in methanol/water (3:1) selectively removes the methyl ester while preserving the benzyl carbamate.
Critical to success is maintaining reaction temperatures below 25°C during hydrolysis to prevent epimerization. NMR monitoring (¹⁹F, 400 MHz) confirms configuration stability, with Δδ = 0.03 ppm observed for the trifluoromethyl group between starting material and product.
Comparative Analysis of Synthetic Routes
Table 2. Key Metrics Across Preparation Methods
The direct fluorination method offers superior scalability but lacks inherent stereocontrol, necessitating costly separation steps. In contrast, the multi-step approach from EP2473502A1 provides excellent enantiomeric excess but requires specialized chromatography equipment.
Critical Challenges and Process Optimization
Byproduct Formation in SF₄ Reactions
CN102603611B identifies thionyl difluoride (SOF₂) as a major byproduct (12–18% yield), requiring careful scrubbing with NaOH solutions to prevent equipment corrosion. Implementing a cold trap system (−78°C) reduces SOF₂ contamination by 73% while recovering unreacted SF₄.
Ester Hydrolysis Selectivity
Competitive cleavage of the benzyl carbamate occurs above pH 12, necessitating precise stoichiometric control during saponification. Kinetic studies reveal the methyl ester hydrolyzes 8.2× faster than the Cbz group in methanol/water mixtures, enabling high chemoselectivity .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate involves multiple steps, typically starting from readily available piperidine derivatives. The compound features a piperidine ring substituted with a trifluoromethyl group and a benzyl ester, which contributes to its unique chemical properties.
The synthesis can be outlined as follows:
- Formation of the Piperidine Ring : The initial step involves the formation of the piperidine framework through cyclization reactions.
- Introduction of the Trifluoromethyl Group : This is often achieved via electrophilic fluorination techniques.
- Benzyl Ester Formation : The final step involves esterification to attach the benzyl group.
Pharmacological Properties
Research has indicated that (3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate exhibits various biological activities:
- Dopamine Transporter Inhibition : In vitro studies have shown that compounds similar to (3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate can inhibit dopamine transporters effectively, suggesting potential applications in treating disorders such as Parkinson's disease and depression .
- Antidepressant Effects : Compounds within this structural class have demonstrated antidepressant-like effects in animal models, indicating their potential for therapeutic use in mood disorders .
Case Studies
A notable study evaluated the efficacy of (3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate in a rodent model of depression. The results indicated significant reductions in depressive-like behaviors compared to control groups, highlighting its potential as an antidepressant .
Applications in Medicinal Chemistry
The compound's unique structural features make it a candidate for further development in several therapeutic areas:
- Neurological Disorders : Given its interaction with neurotransmitter systems, it may be developed for conditions like ADHD and schizophrenia.
- Pain Management : Its analgesic properties could be explored for managing chronic pain conditions.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Potential Applications |
|---|---|---|---|
| (3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate | Structure | Dopamine transporter inhibitor | Depression, ADHD |
| (3S,4S)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol | Structure | High affinity for NET and DAT | Depression |
| Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | Structure | Moderate biological activity | Antidepressant |
Mechanism of Action
The mechanism of action of (3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Biological Activity
(3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its antibacterial and anticancer properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperidine ring substituted with a benzyl group and a trifluoromethyl moiety. The presence of the trifluoromethyl group is known to enhance lipophilicity and influence the electronic properties of the molecule, which can affect its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing trifluoromethyl groups. For instance, derivatives similar to (3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate have shown promising results against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds were evaluated, revealing significant antibacterial activity.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 4.88 | Bacillus mycoides |
| Compound B | 10.00 | Escherichia coli |
| Compound C | 8.50 | Candida albicans |
These results suggest that the trifluoromethyl substitution may enhance the antibacterial potency of related compounds through increased binding affinity to bacterial targets .
Anticancer Activity
The anticancer potential of (3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate has also been investigated. In vitro studies against various human cancer cell lines demonstrated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like Doxorubicin.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A549 | 22.4 | 52.1 |
| HCT116 | 17.8 | 52.1 |
| HePG2 | 12.4 | 52.1 |
The down-regulation of key oncogenes such as EGFR, KRAS, and tumor suppressors like TP53 was observed in treated cells, indicating a potential mechanism for its anticancer effects .
The mechanism by which (3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate exerts its biological effects may involve interaction with specific protein targets. Molecular docking studies have suggested that the compound can effectively bind to enzymes involved in bacterial metabolism and cancer cell proliferation, leading to inhibition of their activity .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in preclinical models:
- Study on Anticancer Efficacy : A study involving various human cancer cell lines showed that treatment with (3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate resulted in significant apoptosis as measured by flow cytometry.
- Antibacterial Efficacy : In a model of bacterial infection, administration of the compound led to reduced bacterial load in infected tissues compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Metrics
The compound exhibits high structural similarity to other piperidine-based benzyl carboxylates, as quantified by computational similarity scores (Table 1).
Table 1: Structural Similarity of Piperidine Derivatives
| CAS No. | Chemical Name | Similarity Score |
|---|---|---|
| 2382603-40-7 | (3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate | 0.88 |
| 1356339-31-5 | Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate | 0.89 |
| 455267-64-8 | Benzyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | 0.87 |
| 2098081-39-9 | Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate | N/A* |
Substituent Analysis and Functional Implications
Key Differences :
Trifluoromethyl vs. Difluoro/Hydroxymethyl (1356339-31-5): The trifluoromethyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to the difluoro and hydroxymethyl groups in 1356339-31-5.
Aminomethyl/Fluorine (455267-64-8): The 4-aminomethyl-4-fluoro substituent in 455267-64-8 introduces basicity (from -NH₂) and moderate electronegativity (from -F). This contrasts with the target compound’s non-basic, sterically hindered trifluoromethyl group, which may reduce metabolic oxidation .
Amino/Dimethyl (2098081-39-9): The 5-amino and 3,3-dimethyl groups in 2098081-39-9 create a highly basic and conformationally restricted scaffold. In contrast, the target compound’s trifluoromethyl and methyl groups prioritize hydrophobic interactions over hydrogen bonding .
Molecular Weight and Formula :
- The target compound’s molecular formula is inferred as C₁₅H₁₆F₃NO₂ (molecular weight ~301.3 g/mol), whereas analogs like 2098081-39-9 (C₁₅H₂₂N₂O₂, 262.35 g/mol) are lighter due to the absence of fluorine and additional methyl groups .
Physicochemical and Functional Properties
- Lipophilicity: The trifluoromethyl group increases logP compared to hydroxymethyl or amino analogs, favoring blood-brain barrier penetration.
- Metabolic Stability : The CF₃ group resists cytochrome P450-mediated metabolism more effectively than -CH₂OH or -NH₂ groups .
- Stereochemical Impact: The (3R,5R) configuration may confer unique binding selectivity compared to non-chiral analogs like 455267-64-8.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the stereospecific piperidine core of (3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate?
- Methodology : Multi-step synthesis typically involves enantioselective ring-closing strategies or chiral pool approaches. Key steps include:
- Ring formation : Use of chiral auxiliaries or asymmetric catalysis to establish the (3R,5R) configuration.
- Trifluoromethyl introduction : Radical trifluoromethylation or nucleophilic substitution with CF₃ sources (e.g., Ruppert-Prakash reagent) under inert conditions .
- Benzyl protection : Benzyl chloroformate in dichloromethane with a base (e.g., triethylamine) to protect the piperidine nitrogen .
Q. How can researchers confirm the stereochemical integrity and purity of this compound using spectroscopic techniques?
- 1H/13C NMR : Analyze coupling constants (e.g., J values for axial/equatorial protons) and NOE correlations to verify stereochemistry. For example, the trifluoromethyl group’s deshielding effect aids in distinguishing diastereotopic protons .
- HRMS : High-resolution mass spectrometry ensures molecular formula accuracy, particularly for fluorine-containing isotopes .
- Chiral HPLC : Separates enantiomers using polysaccharide-based columns (e.g., Chiralpak®) to confirm enantiomeric excess >99% .
Q. What safety protocols are critical when handling fluorinated piperidine derivatives during synthesis?
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.
- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact.
- Waste disposal : Fluorinated byproducts require specialized waste management to prevent environmental release .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and target binding affinity?
- Lipophilicity : The CF₃ group enhances membrane permeability (logP optimization) but may reduce aqueous solubility.
- Electron-withdrawing effects : Stabilizes charge-transfer interactions with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms) .
- Comparative studies : Replace CF₃ with CH₃ or Cl to assess effects on IC₅₀ values in enzyme inhibition assays .
Q. What crystallographic strategies resolve conformational ambiguities in the piperidine ring?
- SHELX refinement : Use SHELXL for high-resolution X-ray data to model torsional angles and anisotropic displacement parameters. The benzyl group’s bulkiness often stabilizes chair conformations .
- Twinned data : For low-symmetry crystals, apply HKLF5 in SHELXL to deconvolute overlapping reflections .
Q. How can researchers reconcile discrepancies between computational docking predictions and experimental binding data?
- MD simulations : Run molecular dynamics (e.g., AMBER or GROMACS) to account for protein flexibility and solvation effects.
- Free energy perturbation (FEP) : Quantify ΔΔG for CF₃ vs. non-fluorinated analogs to validate docking poses .
- SPR/BLI validation : Surface plasmon resonance or bio-layer interferometry provides kinetic binding data (kₒₙ/kₒff) to cross-check computational models .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and X-ray data regarding substituent orientation?
- Dynamic effects : NMR captures time-averaged conformations, while X-ray provides a static snapshot. Use variable-temperature NMR to detect ring puckering dynamics .
- DFT calculations : Compare experimental NMR shifts with density functional theory (B3LYP/6-31G*) predictions to identify dominant conformers .
Q. What strategies mitigate batch-to-batch variability in enantiomeric excess during scale-up?
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to maintain stereochemical control.
- DoE optimization : Design of Experiments (DoE) identifies critical parameters (e.g., temperature, catalyst loading) affecting enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
